4-Methyl-2-(methylthio)benzaldehyde
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Overview
Description
4-Methyl-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a methylthio group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Mechanism of Action
Target of Action
4-Methyl-2-(methylthio)benzaldehyde is a derivative of benzaldehyde and is used as a pharmaceutical intermediate . .
Mode of Action
As a benzaldehyde derivative, it may share some properties with other benzaldehyde compounds, but this cannot be confirmed without specific studies .
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the specific drug it is used to synthesize .
Pharmacokinetics
As a pharmaceutical intermediate, its ADME properties would likely depend on the specific drug it is used to synthesize .
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the specific drug it is used to synthesize .
Action Environment
As a pharmaceutical intermediate, these factors would likely depend on the specific drug it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylthiobenzyl chloride with dimethyl sulfoxide (DMSO) under basic conditions. Another method includes the use of a catalyst such as SZTA (Sulfur-Zirconium-Titanium-Aluminum) in the presence of thioanisole and carbon monoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Methyl-2-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylbenzaldehyde: Lacks the methylthio group, making it less versatile in certain reactions.
2-Methylthio-benzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 4-Methyl-2-(methylthio)benzaldehyde is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
4-methyl-2-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBHBLDEDFOKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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